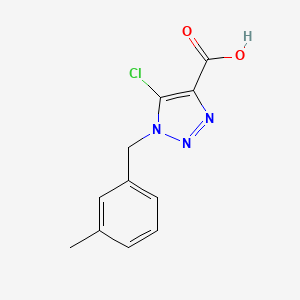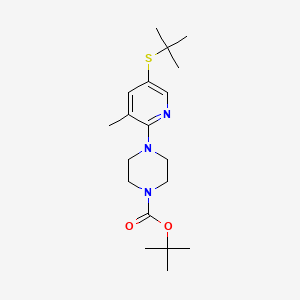
tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a tert-butylthio group on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of tert-Butyl and tert-Butylthio Groups: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tert-butylthio group can be added using a nucleophilic substitution reaction with tert-butylthiol.
Carboxylation: The final step involves the carboxylation of the piperazine ring, which can be achieved using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and tert-butylthio groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(methylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and tert-butylthio groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C19H31N3O2S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2S/c1-14-12-15(25-19(5,6)7)13-20-16(14)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3 |
Clave InChI |
BNIXYZXIAXSMOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


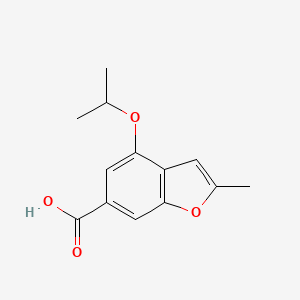
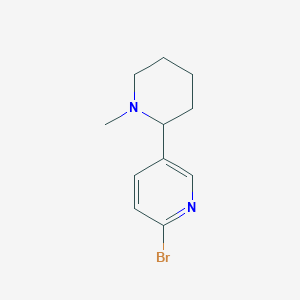
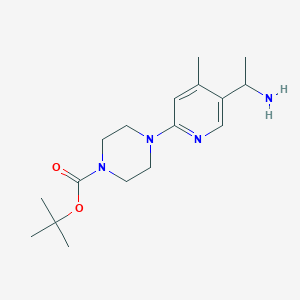
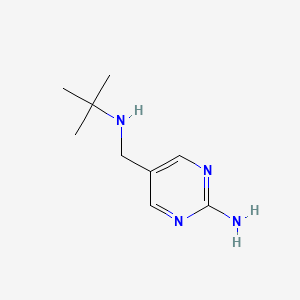
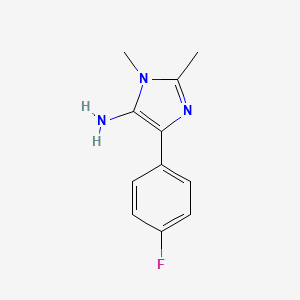
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
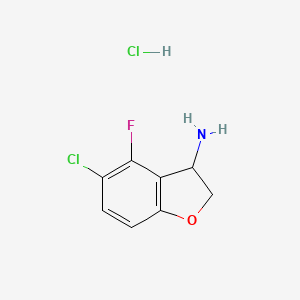
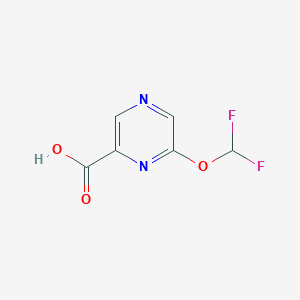


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
